molecular formula C16H17NOS2 B2932655 (E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide CAS No. 2034894-91-0

(E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide

Cat. No.: B2932655
CAS No.: 2034894-91-0
M. Wt: 303.44
InChI Key: RGXZPTSEIKGDFB-BQYQJAHWSA-N
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Description

(E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide is an organic compound featuring a thiophene ring and an acrylamide moiety. Compounds containing thiophene rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide typically involves the following steps:

    Formation of the acrylamide moiety: This can be achieved by reacting acryloyl chloride with an amine derivative.

    Introduction of the thiophene ring: Thiophene can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Thiophene derivatives can act as ligands in catalytic processes.

Biology

    Pharmaceuticals: Potential use in drug design due to the bioactive nature of thiophene derivatives.

Medicine

    Therapeutics: Investigated for anti-inflammatory, antimicrobial, and anticancer properties.

Industry

    Materials Science: Used in the development of conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action for (E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide would depend on its specific application. For instance, in pharmaceuticals, it might interact with specific enzymes or receptors, modulating biological pathways. The thiophene ring can engage in π-π interactions, while the acrylamide moiety can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Similar structure but lacks the cyclopentyl group.

    N-(2-thienyl)acrylamide: Similar but without the cyclopentyl substitution.

Uniqueness

(E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide is unique due to the presence of both the thiophene and cyclopentyl groups, which may confer distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS2/c18-15(8-7-13-5-3-11-19-13)17-16(9-1-2-10-16)14-6-4-12-20-14/h3-8,11-12H,1-2,9-10H2,(H,17,18)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXZPTSEIKGDFB-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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